2-(Ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-(Ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and various functional groups such as an ethylsulfanyl group and a carboxylate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(Ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
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Formation of the Quinoline Core: : The quinoline core can be synthesized through a multi-step process involving the condensation of aniline derivatives with β-ketoesters under acidic conditions. This step typically requires the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization reaction.
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Introduction of the Pyridine Ring: : The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline intermediate. Common reagents for this step include pyridine and its derivatives, along with appropriate solvents such as ethanol or methanol.
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Addition of the Ethylsulfanyl Group: : The ethylsulfanyl group can be introduced through a thiolation reaction, where an ethylthiol reagent reacts with the quinoline-pyridine intermediate. This step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
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Esterification: : The final step involves the esterification of the carboxylic acid group with an alcohol, typically ethanol or methanol, in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-(Ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents for this reaction include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
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Reduction: : Reduction reactions can occur at the carbonyl group, converting the ketone to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common nucleophiles include amines, thiols, and halides, and typical reaction conditions involve the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis involves the use of sodium hydroxide or potassium hydroxide.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
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Biology: : In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of interest for the development of new therapeutic agents.
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Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
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Industry: : In industrial applications, the compound is used as an intermediate in the synthesis of various chemicals and materials. Its reactivity and functional groups make it useful in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in DNA replication and repair can result in anticancer activity, while its binding to microbial enzymes can lead to antimicrobial effects.
Comparison with Similar Compounds
2-(Ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
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2-(Ethylsulfanyl)ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: : This compound has a similar quinoline core and ethylsulfanyl group but differs in the substitution pattern on the pyridine ring. The presence of a chlorophenyl group can impart different chemical and biological properties.
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2-(Ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(fluorophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: : This compound has a fluorophenyl group instead of a pyridinyl group, which can affect its reactivity and interactions with biological targets.
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2-(Ethylsulfanyl)ethyl 2-methyl-5-oxo-4-(methylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: : The presence of a methylphenyl group can influence the compound’s chemical stability and biological activity.
Properties
IUPAC Name |
2-ethylsulfanylethyl 2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-26-11-10-25-20(24)17-13(2)22-15-7-4-8-16(23)19(15)18(17)14-6-5-9-21-12-14/h5-6,9,12,18,22H,3-4,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTFICPNEOWMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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